(4-(2-chlorophenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone
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Description
(4-(2-chlorophenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone is a useful research compound. Its molecular formula is C17H19ClN4O2 and its molecular weight is 346.82. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound may affect similar pathways, leading to downstream effects.
Pharmacokinetics
Similar compounds have been found to have varying degrees of bioavailability
Result of Action
Similar compounds have been found to induce apoptosis of tumor cells and inhibit the catalytic activity of certain enzymes . The compound may have similar effects.
Biological Activity
The compound (4-(2-chlorophenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone , also known by its chemical structure and various identifiers, has garnered interest in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique heterocyclic structure, which includes a piperazine moiety and a pyrazolo[5,1-b][1,3]oxazine core. The presence of the 2-chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Antibacterial Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For instance:
- In vitro studies showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds achieving IC50 values as low as 2.14 µM against urease, indicating potential as antibacterial agents .
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor:
- Acetylcholinesterase (AChE) Inhibition : Compounds related to this structure have been reported to inhibit AChE effectively. This inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
- Urease Inhibition : The compound demonstrated strong urease inhibitory activity, which is significant for treating infections caused by urease-producing bacteria .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound likely interacts with various receptors in the central nervous system due to the piperazine structure.
- Enzyme Binding : Its ability to bind to AChE and urease suggests that it can alter enzyme activity leading to therapeutic effects.
- Molecular Docking Studies : These studies indicate favorable interactions with target proteins, supporting the observed biological activities .
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of synthesized derivatives against various strains. The results indicated that compounds similar to this compound exhibited significant inhibition against pathogenic bacteria.
Compound ID | Bacterial Strain | IC50 (µM) |
---|---|---|
7l | Salmonella typhi | 2.14 |
7m | Bacillus subtilis | 0.63 |
7n | Escherichia coli | 6.28 |
Study 2: Enzyme Inhibition Profile
Another study focused on the enzyme inhibition profile of related compounds:
Compound ID | Enzyme Target | IC50 (µM) |
---|---|---|
7o | Acetylcholinesterase | 1.13 |
7p | Urease | 1.21 |
Properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c18-13-4-1-2-5-15(13)20-7-9-21(10-8-20)17(23)14-12-16-22(19-14)6-3-11-24-16/h1-2,4-5,12H,3,6-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWUZMPJSSLRKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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